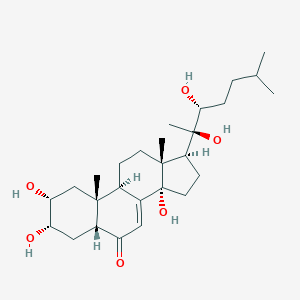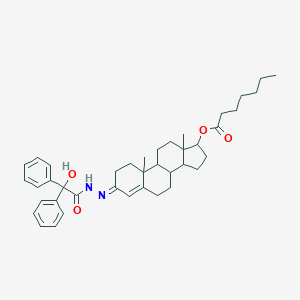
Testosterone enantate benzilic acid hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La testostérone énanthate benzylique acide hydrazone est un stéroïde anabolisant et androgène synthétique injecté. Il s’agit d’un ester androgène, plus précisément l’ester énanthate (heptanoate) en C17β et l’hydrazone de l’acide benzylique en C3 de la testostérone. Ce composé est connu pour ses effets durables lorsqu’il est administré par injection intramusculaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la testostérone énanthate benzylique acide hydrazone implique l’estérification de la testostérone avec l’acide énanthique (acide heptanoïque) et la réaction subséquente avec l’hydrazone de l’acide benzylique. Les conditions réactionnelles impliquent généralement l’utilisation de solvants anhydres et de catalyseurs pour faciliter l’estérification et la formation de l’hydrazone .
Méthodes de production industrielle
La production industrielle de la testostérone énanthate benzylique acide hydrazone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est souvent produit sous forme de formulations huileuses pour injection intramusculaire .
Analyse Des Réactions Chimiques
Types de réactions
La testostérone énanthate benzylique acide hydrazone subit diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de la testostérone et de l’acide énanthique.
Oxydation : Le composé peut subir des réactions d’oxydation, notamment au niveau du noyau stéroïdien, conduisant à la formation de dérivés oxydés.
Réactifs et conditions courants
Hydrolyse : Solutions aqueuses acides ou basiques.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux produits formés
Hydrolyse : Testostérone et acide énanthique.
Oxydation : Dérivés oxydés de la testostérone.
Réduction : Dérivés de l’hydrazine.
Applications de la recherche scientifique
La testostérone énanthate benzylique acide hydrazone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la chimie des stéroïdes et les effets de l’estérification et de la formation de l’hydrazone sur l’activité des stéroïdes.
Biologie : Étudié pour ses effets sur les récepteurs aux androgènes et son rôle dans la modulation de l’expression des gènes.
Médecine : Exploré pour son potentiel dans le traitement substitutif androgénique et ses effets sur la masse musculaire et la force.
Industrie : Utilisé dans le développement de formulations stéroïdiennes à action prolongée à usage thérapeutique.
Applications De Recherche Scientifique
Testosterone enantate benzilic acid hydrazone has several scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and the effects of esterification and hydrazone formation on steroid activity.
Biology: Investigated for its effects on androgen receptors and its role in modulating gene expression.
Medicine: Explored for its potential in androgen replacement therapy and its effects on muscle mass and strength.
Industry: Utilized in the development of long-acting steroid formulations for therapeutic use.
Mécanisme D'action
La testostérone énanthate benzylique acide hydrazone agit comme un prod médicament de la testostérone. Après injection intramusculaire, elle est lentement hydrolysée pour libérer de la testostérone, qui exerce ensuite ses effets en se liant aux récepteurs aux androgènes. Cette liaison active le récepteur, ce qui entraîne des modifications de l’expression des gènes qui favorisent les effets anaboliques et androgènes. L’action de longue durée du composé est due à la libération lente de la testostérone à partir de sa forme estérifiée .
Comparaison Avec Des Composés Similaires
Composés similaires
Testostérone énanthate : Une autre forme estérifiée de la testostérone, mais sans la partie hydrazone de l’acide benzylique.
Testostérone cypionate : Testostérone estérifiée similaire avec un groupe ester différent (cyclopentylpropionate).
Testostérone propionate : Une forme estérifiée de la testostérone à action plus courte.
Unicité
La testostérone énanthate benzylique acide hydrazone est unique en raison de sa combinaison de l’ester énanthate et de l’hydrazone de l’acide benzylique, qui lui confère un effet très long par rapport aux autres esters de testostérone. Cela la rend particulièrement utile dans les milieux cliniques où des effets androgènes prolongés sont souhaités .
Propriétés
Numéro CAS |
18625-33-7 |
|---|---|
Formule moléculaire |
C40H52N2O4 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
Clé InChI |
PTVXYACXDYZNID-JKXGKYMWSA-N |
SMILES isomérique |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
SMILES canonique |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


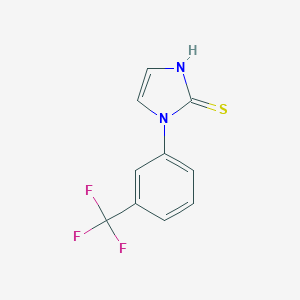

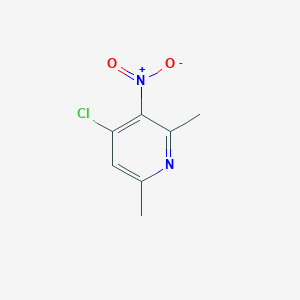
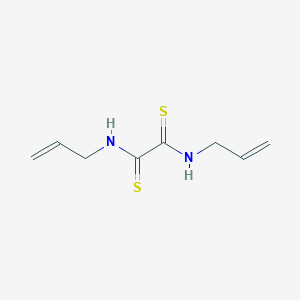

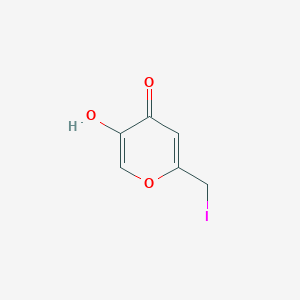
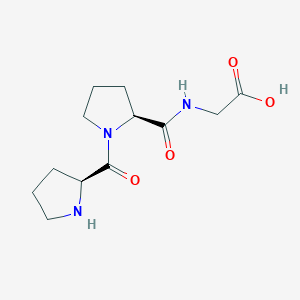
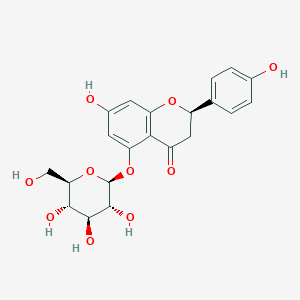
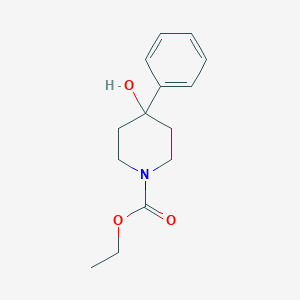
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)

